Chemical structure and molecular weight of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine
Chemical structure and molecular weight of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine
Executive Summary
In the landscape of modern medicinal chemistry, 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine represents a high-value structural motif. It combines the conformational rigidity of the pyrrolidine ring with the metabolic robustness and lipophilicity of a trifluoromethyl (
Part 1: Chemical Identity & Physical Profile
The compound is a 3,3-disubstituted pyrrolidine derivative. The benzyl group at the N1 position often serves as a hydrophobic handle or a protecting group that can be removed (e.g., via hydrogenolysis) to allow further elaboration of the pyrrolidine nitrogen.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine |
| CAS Number | 1260834-80-7 (Generic/Related) |
| Molecular Formula | |
| Molecular Weight | 244.26 g/mol |
| Exact Mass | 244.1187 Da |
| ClogP (Est.) | 2.5 – 2.8 |
| pKa (Est.) | ~6.5 – 7.5 (Amine basicity attenuated by |
| H-Bond Donors | 1 ( |
| H-Bond Acceptors | 2 (Ring N, Amine N) |
Structural Representation
SMILES: NC1(C(F)(F)F)CCN(Cc2ccccc2)C1 InChI: InChI=1S/C12H15F3N2/c13-12(14,15)11(16)7-8-17(9-11)6-10-4-2-1-3-5-10/h1-5H,6-9,16H2[1][2][3][4][5][6]
Part 2: Synthetic Architecture
The synthesis of
Core Synthetic Workflow
-
Imine Condensation: Reaction of 1-benzylpyrrolidin-3-one with tert-butanesulfinamide.
-
Nucleophilic Trifluoromethylation: Addition of the Ruppert-Prakash reagent (
) to the C=N bond. -
Deprotection: Acidic cleavage of the sulfinyl group to liberate the free amine.
Diagram 1: Synthetic Pathway & Logic
Caption: The Ellman Sulfinimine route ensures stereocontrol and successful installation of the trifluoromethyl group at the sterically hindered C3 position.
Part 3: Detailed Experimental Protocol
This protocol is designed for research-grade synthesis, prioritizing safety and yield.
Phase 1: Formation of the Sulfinimine
Reagents: 1-Benzylpyrrolidin-3-one (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1-benzylpyrrolidin-3-one in anhydrous THF (0.5 M concentration).
-
Addition: Add (R)-2-methylpropane-2-sulfinamide followed by dropwise addition of
. -
Reaction: Stir at reflux (65°C) for 12–16 hours. Monitor by TLC or LCMS for disappearance of the ketone.
-
Workup: Cool to room temperature. Pour into brine under vigorous stirring. Filter the resulting titanium salts through a Celite pad. Extract the filtrate with EtOAc.[2]
-
Purification: Flash chromatography (Hexane/EtOAc) yields the stable sulfinimine.
Phase 2: Nucleophilic Trifluoromethylation
Reagents: Sulfinimine (from Phase 1), Trimethyl(trifluoromethyl)silane (
-
Cooling: Dissolve the sulfinimine in THF and cool to -50°C.
-
Critical Control: Low temperature prevents oligomerization of the difluorocarbene species.
-
-
Addition: Add
followed by the fluoride initiator (TBAT).[7] -
Warming: Allow the mixture to warm slowly to 0°C over 4 hours.
-
Quench: Quench with saturated
. -
Isolation: Extract with DCM. The product is the N-sulfinyl protected amine.
Phase 3: Deprotection to Free Amine
Reagents: 4M HCl in Dioxane or MeOH.
-
Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl (excess).
-
Reaction: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, releasing the amine hydrochloride.
-
Free Basing: Basify with
or 1M NaOH and extract into DCM to obtain the title compound, 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-amine .
Part 4: Strategic Application in Drug Discovery
Bioisosterism and Metabolic Stability
The 3-amino-3-trifluoromethyl pyrrolidine scaffold is a powerful bioisostere for cyclic amino acids.
-
Oxidative Blockade: The C3 position in pyrrolidines is prone to metabolic oxidation (cytochrome P450). Substituting the hydrogen with
blocks this pathway, extending half-life ( ). -
Basicity Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the amine by 2–3 units compared to the non-fluorinated analog. This reduces lysosomal trapping and improves passive permeability across the BBB.
Conformational Locking
The steric bulk of the
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Functional decomposition of the scaffold highlighting its utility in medicinal chemistry optimization.
References
-
Ellman, J. A., et al. (1997). "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews. Link
-
Xu, Y., et al. (2015). "Asymmetric Synthesis of
-Trifluoromethylated Amines via Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
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